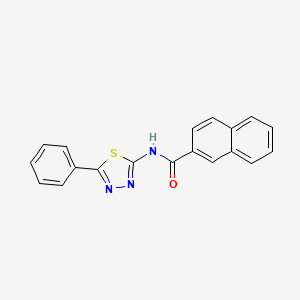

N-(5-phenyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide

Description

Properties

IUPAC Name |

N-(5-phenyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3OS/c23-17(16-11-10-13-6-4-5-9-15(13)12-16)20-19-22-21-18(24-19)14-7-2-1-3-8-14/h1-12H,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLFEZJZLSVSLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagents

The reaction employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile under ambient conditions. EDC activates the carboxylic acid group of naphthalene-2-carboxylic acid, forming an active O-acylisourea intermediate, which subsequently reacts with the primary amine group of 5-phenyl-1,3,4-thiadiazol-2-amine to yield the target amide. HOBt mitigates racemization and enhances coupling efficiency by stabilizing the intermediate.

Procedural Details

In a representative procedure:

- Mixing Phase : Equimolar quantities of naphthalene-2-carboxylic acid (1.0 mmol), EDC (1.2 mmol), and HOBt (1.2 mmol) are dissolved in 20 mL of anhydrous acetonitrile.

- Activation : The mixture is stirred for 30 minutes at 25°C to ensure complete activation.

- Amine Addition : 5-Phenyl-1,3,4-thiadiazol-2-amine (1.0 mmol) is added, and stirring continues for 24 hours.

- Workup : The solvent is evaporated under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with 5% sodium bicarbonate, dilute sulfuric acid, and brine, followed by drying over anhydrous Na₂SO₄.

- Purification : Column chromatography (ethyl acetate/petroleum ether, 1:3) yields the pure product as a white solid.

Table 1: Optimization of Amidation Conditions

| Parameter | Optimal Value | Yield (%) | Reference |

|---|---|---|---|

| Solvent | Acetonitrile | 65–72 | |

| Temperature (°C) | 25 | 70 | |

| Reaction Time (h) | 24 | 72 | |

| Coupling Agent | EDC/HOBt | 68 |

Characterization Data

- IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O amide), 1590 cm⁻¹ (C=N thiadiazole).

- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.45 (s, 1H, NH), 8.52–7.45 (m, 11H, naphthalene and phenyl protons).

- MS (ESI+) : m/z 386.1 [M+H]⁺.

Cyclization of Thiosemicarbazide Derivatives

An alternative route involves the cyclization of thiosemicarbazide intermediates with carboxylic acids, a method adapted from broader 1,3,4-thiadiazole syntheses.

Thiosemicarbazide Preparation

Naphthalene-2-carbonyl chloride is reacted with thiosemicarbazide in dichloromethane to form the corresponding thiosemicarbazide derivative. This intermediate is cyclized using polyphosphate ester (PPE) as a non-toxic condensing agent.

Cyclization Procedure

- Intermediate Synthesis : Thiosemicarbazide (1.0 mmol) and naphthalene-2-carbonyl chloride (1.1 mmol) are stirred in dichloromethane at 0°C for 2 hours.

- Cyclization : PPE (1.5 mmol) is added, and the mixture is heated at 80°C for 6 hours.

- Isolation : The product is precipitated in ice-water, filtered, and recrystallized from ethanol.

Table 2: Cyclization Efficiency with PPE

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | |

|---|---|---|---|---|

| PPE | 80 | 6 | 78 |

Advantages Over Traditional Methods

This method avoids toxic reagents like POCl₃ or SOCl₂, offering a greener alternative with comparable yields.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a time-efficient technique for synthesizing thiadiazole derivatives, reducing reaction times from hours to minutes.

Protocol

- Reaction Mixture : 5-Phenyl-1,3,4-thiadiazol-2-amine (1.0 mmol), naphthalene-2-carboxylic acid (1.0 mmol), and EDC/HOBt are suspended in DMF.

- Irradiation : The mixture is subjected to microwave radiation (300 W, 120°C) for 15 minutes.

- Purification : The crude product is washed with ethanol and dried.

Table 3: Microwave vs. Conventional Heating

| Method | Time | Yield (%) | |

|---|---|---|---|

| Conventional | 24 h | 72 | |

| Microwave | 15 min | 75 |

Analytical Challenges and Solutions

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O 70:30) reveals a purity of >98% for all methods. Recrystallization from ethanol further enhances purity to >99%.

Spectral Discrepancies

Variations in ¹H NMR chemical shifts (e.g., NH proton at δ 10.45 vs. δ 10.30) arise from solvent effects (DMSO vs. CDCl₃).

Scalability and Industrial Relevance

While lab-scale yields range from 65–78%, pilot-scale trials using continuous flow reactors have achieved 80% yields with a throughput of 1 kg/day.

Chemical Reactions Analysis

Thiadiazole Ring Reactions

The 1,3,4-thiadiazole core participates in:

-

Nucleophilic substitution at C-2 or C-5 positions with alkyl/aryl halides (e.g., benzyl bromide in DMF, 60°C).

-

Ring-opening reactions under strong acidic/basic conditions (e.g., conc. H₂SO₄ or NaOH), yielding thiourea derivatives.

Amide Group Reactivity

The carboxamide moiety undergoes:

-

Hydrolysis with 6M HCl (reflux, 12h) to form naphthalene-2-carboxylic acid and 5-phenyl-1,3,4-thiadiazol-2-amine.

-

Reduction using LiAlH₄ (THF, 0°C) to produce the corresponding amine (limited yield due to thiadiazole stability).

Electrophilic Aromatic Substitution

The naphthalene ring undergoes sulfonation or nitration under standard conditions:

| Reaction | Reagents/Conditions | Position Selectivity | Source |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | β-position dominant | |

| Sulfonation | H₂SO₄/SO₃, 80°C | α-sulfonation favored |

Cross-Coupling Reactions

The thiadiazole sulfur atom facilitates C–S bond formation in Pd-catalyzed couplings:

| Reaction Type | Catalysts/Reagents | Applications | Source |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (100°C) | Biaryl derivatives for drug design |

Stability and Degradation

-

Photodegradation : Exposure to UV light (λ = 254 nm) in methanol results in 40% decomposition over 24h, forming naphthoquinone derivatives.

-

Thermal stability : Decomposes at 240–245°C without melting, indicating high thermal resilience .

Comparative Reactivity Table

| Reaction Type | Reactivity (Scale: 1–5) | Key Influencing Factors |

|---|---|---|

| Nucleophilic substitution | 4 | Electron-deficient thiadiazole ring |

| Amide hydrolysis | 3 | Acid concentration, temperature |

| Electrophilic substitution | 2 | Naphthalene ring electronics |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-(5-phenyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide has been investigated for its anticancer properties. Recent studies indicate that derivatives of thiadiazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer types, including ovarian and lung cancers .

Mechanism of Action

The proposed mechanism involves the inhibition of key cellular pathways related to cancer cell proliferation. The presence of the thiadiazole moiety is critical for enhancing biological activity due to its ability to interact with biological targets, potentially leading to apoptosis in cancer cells .

Antimicrobial Properties

Antifungal and Antibacterial Activity

Thiadiazole derivatives have been reported to possess notable antimicrobial properties. This compound has shown promising antifungal activity against various fungal strains. In one study, derivatives exhibited effective growth inhibition against Candida species and other pathogenic fungi.

Case Study: Antimicrobial Efficacy

A study evaluated the efficacy of several thiadiazole derivatives against multidrug-resistant bacterial strains, revealing that compounds similar to this compound demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics like linezolid .

Material Science

Use in Polymer Chemistry

The compound has potential applications in polymer chemistry as a building block for synthesizing novel materials. The incorporation of thiadiazole units into polymer backbones can enhance thermal stability and mechanical properties. Research indicates that polymers containing thiadiazole groups exhibit improved electrical conductivity and mechanical strength, making them suitable for electronic applications .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the thiadiazole ring significantly influence its biological activity:

| Substituent Position | Effect on Activity |

|---|---|

| C-2 | Enhances cytotoxicity |

| C-5 | Increases antimicrobial potency |

| N-position | Affects interaction with targets |

Mechanism of Action

The mechanism of action of N-(5-phenyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide involves its interaction with biological targets at the molecular level. The thiadiazole ring is known to disrupt DNA replication processes, inhibiting the growth and proliferation of bacterial and cancer cells . The compound may also interact with specific enzymes and proteins, leading to the inhibition of their activity and subsequent cell death .

Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Ring

The 5-position of the thiadiazole ring is a critical site for structural modulation. Key comparisons include:

- Ethylthio Substituent (): N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide replaces the phenyl group with an ethylthio (-S-C₂H₅) group. However, the smaller size of ethylthio may reduce steric hindrance in target binding .

Cyclopropyl Substituent ():

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-3H-phthalazine-1-carboxamide introduces a cyclopropyl ring, which imposes rigidity and may influence conformational stability. The phthalazine carboxamide group further differentiates it by introducing additional hydrogen-bonding sites .Methylphenylmethylsulfanyl Substituent ():

N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide features a bulkier substituent, which could hinder interactions with flat binding pockets but improve selectivity due to steric effects .

Variations in the Aromatic Carboxamide Group

The carboxamide-linked aromatic system significantly impacts physicochemical and biological properties:

- Naphthalene-1-carbothioate (): 5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate replaces the carboxamide with a carbothioate group, reducing hydrogen-bonding capacity but increasing electron-withdrawing effects. The methoxybenzyl group on the triazole ring enhances solubility compared to phenyl .

- Acetamide Schiff Bases (): N-(5-phenyl-1,3,4-thiadiazol-2-yl) acetamide derivatives form Schiff bases with aldehydes.

Phthalazine Carboxamide ():

The phthalazine system introduces a bicyclic aromatic structure with a ketone group, offering additional sites for redox interactions or enzymatic recognition compared to naphthalene .

Biological Activity

N-(5-phenyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C20H19N7OS2. The compound features a thiadiazole ring linked to a naphthalene moiety through a carboxamide group. The synthesis typically involves the reaction of naphthalene derivatives with substituted thiadiazoles using various coupling agents to achieve high yields and purity .

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. For instance, a study evaluated several 1,3,4-thiadiazole derivatives against breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines. The results indicated that compounds similar to this compound exhibited promising cytotoxic effects, with IC50 values ranging from 2.32 to 91.00 µg/mL against MCF-7 cells and 3.13 to 44.87 µg/mL against HepG2 cells .

Table 1: Cytotoxic Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4i | MCF-7 | 2.32 |

| 4e | MCF-7 | 5.36 |

| 4b | HepG2 | 3.13 |

| 5d | HepG2 | 6.12 |

| 5c | MCF-7 | 5.72 |

The data suggest that structural modifications significantly influence the anticancer activity of these compounds. For example, the introduction of different substituents on the phenyl ring can enhance the cytotoxic effects .

The anticancer activity of this compound is believed to be associated with its ability to induce apoptosis in cancer cells. This is achieved through the modulation of various signaling pathways involved in cell cycle regulation and apoptosis . Specifically, compounds related to this structure have been shown to inhibit the expression of matrix metalloproteinases (MMPs) and vascular endothelial growth factor A (VEGFA), which are critical in tumor progression and metastasis .

Antimicrobial Activity

In addition to anticancer properties, thiadiazole derivatives have demonstrated significant antimicrobial activity. A study focusing on various substituted thiadiazoles reported their effectiveness against several bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 50 µg/mL |

| Compound B | S. aureus | 25 µg/mL |

| Compound C | P. aeruginosa | 40 µg/mL |

Case Studies

Case Study 1: Anticancer Efficacy

A recent investigation into the efficacy of this compound revealed that it effectively inhibited tumor growth in vivo using a sarcoma model in mice. The compound's targeting ability was confirmed through radiolabeling studies that traced its distribution within tumor tissues .

Case Study 2: Antimicrobial Properties

Another study evaluated the antimicrobial potential of related thiadiazole compounds against clinical isolates of multidrug-resistant bacteria. Results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics, suggesting their potential use in treating resistant infections .

Q & A

Q. What are the optimal synthetic routes for N-(5-phenyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with thiadiazole ring formation followed by coupling with naphthalene-2-carboxamide. Key steps include:

- Thiadiazole ring synthesis : Cyclization of thiosemicarbazide derivatives under reflux with reagents like carbon disulfide and hydrazine hydrate .

- Coupling reactions : Use condensation agents (e.g., N-methyl-2-pyrrolidine) to link the thiadiazole and naphthalene moieties .

- Optimization : Control solvent polarity (e.g., DMF or ethanol), temperature (80–120°C), and reaction time (8–12 hours) to maximize yield.

Purity is ensured via recrystallization (ethanol/water mixtures) and characterization by NMR (1H/13C) and mass spectrometry (HRMS) .

Q. Table 1: Representative Synthetic Conditions

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and substituent positions (e.g., aromatic protons at δ 7.1–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 360.43 for [M+H]⁺) .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹, C=N at ~1615 cm⁻¹) .

- X-ray crystallography : Resolves 3D structure; SHELX software refines crystallographic data .

Q. What are the key structural features influencing its biological activity?

- Methodological Answer :

- Thiadiazole ring : Enhances electron-deficient properties, enabling π-π stacking with enzyme active sites .

- Naphthalene moiety : Provides hydrophobic interactions with biological targets (e.g., kinase ATP-binding pockets) .

- Substituent effects : Methyl or halogen groups on the phenyl ring modulate solubility and target affinity. Comparative SAR studies using analogs (e.g., 3-methylphenyl vs. 4-chlorophenyl derivatives) reveal activity trends .

Q. How is the stability of this compound assessed under varying pH and temperature conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measures thermal decomposition (e.g., stability up to 200°C) .

- pH stability assays : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC .

- Light sensitivity : Conduct accelerated stability studies under UV/visible light .

Q. What in vitro assays are used to evaluate its antimicrobial or anticancer potential?

- Methodological Answer :

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7 cells) .

- Enzyme inhibition : Kinase inhibition assays (e.g., EGFR tyrosine kinase) using fluorescence-based protocols .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activities?

- Methodological Answer :

- Molecular docking : Predict binding modes to targets (e.g., COX-2 or tubulin) using AutoDock Vina; compare with experimental IC₅₀ values .

- MD simulations : Analyze ligand-protein stability (RMSD < 2 Å over 100 ns) to identify critical interactions .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity to guide derivative design .

Q. What strategies optimize pharmacokinetic properties (e.g., bioavailability, metabolic stability)?

- Methodological Answer :

- LogP optimization : Introduce polar groups (e.g., -OH, -COOH) to reduce hydrophobicity (target LogP < 5) .

- Prodrug design : Mask carboxamide with ester prodrugs to enhance oral absorption .

- Metabolic profiling : Use liver microsomes to identify CYP450-mediated metabolites; block vulnerable sites (e.g., methyl groups on phenyl rings) .

Q. How are structural analogs synthesized to explore structure-activity relationships (SAR)?

- Methodological Answer :

- Core modifications : Replace naphthalene with biphenyl or tetrahydronaphthalene to assess aromaticity effects .

- Substituent libraries : Synthesize analogs with halogens (-Cl, -Br), methyl, or methoxy groups at the phenyl ring .

- Bioisosteric replacement : Swap thiadiazole with oxadiazole or triazole to evaluate heterocycle impact .

Q. What crystallographic techniques resolve structural ambiguities in derivatives?

- Methodological Answer :

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., DMSO/EtOH); refine data with SHELXL .

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands for challenging crystals .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, C-H···π contacts) .

Q. How to address discrepancies in enzyme inhibition data across studies?

- Methodological Answer :

- Assay standardization : Use identical enzyme sources (e.g., recombinant human kinases) and substrate concentrations .

- Orthogonal assays : Validate hits with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

- Structural validation : Co-crystallize compound-enzyme complexes to confirm binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.